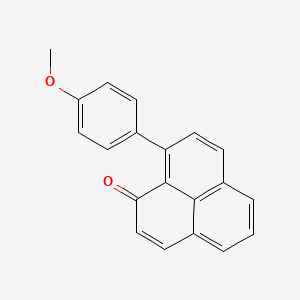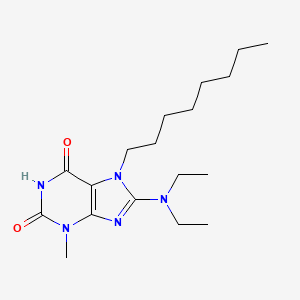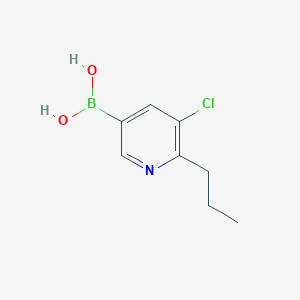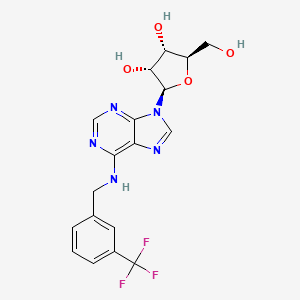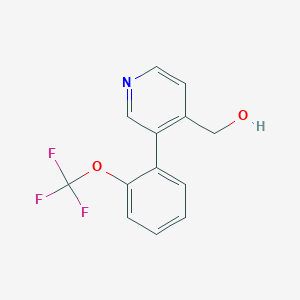
(3-(2-(Trifluoromethoxy)phenyl)pyridin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(2-(Trifluoromethoxy)phenyl)pyridin-4-yl)methanol is a chemical compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridine ring with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2-(Trifluoromethoxy)phenyl)pyridin-4-yl)methanol typically involves the introduction of the trifluoromethoxy group into the phenyl ring, followed by the formation of the pyridine ring and the attachment of the methanol group. One common method involves the use of trifluoromethylation reagents and catalysts to introduce the trifluoromethoxy group. The pyridine ring can be synthesized through various cyclization reactions, and the methanol group can be introduced via reduction reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
(3-(2-(Trifluoromethoxy)phenyl)pyridin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
Major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, and substituted phenyl-pyridine compounds .
Scientific Research Applications
(3-(2-(Trifluoromethoxy)phenyl)pyridin-4-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (3-(2-(Trifluoromethoxy)phenyl)pyridin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridine ring can engage in hydrogen bonding and π-π interactions with proteins and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol: Similar structure with a trifluoroethoxy group instead of trifluoromethoxy.
(4-chloro-3-(trifluoromethyl)phenyl)(pyridin-4-yl)methanol: Contains a trifluoromethyl group and a chloro substituent.
(2-(Trifluoromethyl)pyridin-4-yl)methanol: Features a trifluoromethyl group on the pyridine ring.
Uniqueness
The uniqueness of (3-(2-(Trifluoromethoxy)phenyl)pyridin-4-yl)methanol lies in its trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for developing new materials and pharmaceuticals with enhanced performance and specificity .
Properties
Molecular Formula |
C13H10F3NO2 |
|---|---|
Molecular Weight |
269.22 g/mol |
IUPAC Name |
[3-[2-(trifluoromethoxy)phenyl]pyridin-4-yl]methanol |
InChI |
InChI=1S/C13H10F3NO2/c14-13(15,16)19-12-4-2-1-3-10(12)11-7-17-6-5-9(11)8-18/h1-7,18H,8H2 |
InChI Key |
NBSNOCMYJZJIPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CN=C2)CO)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


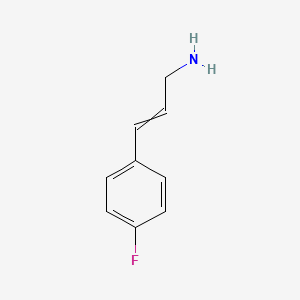
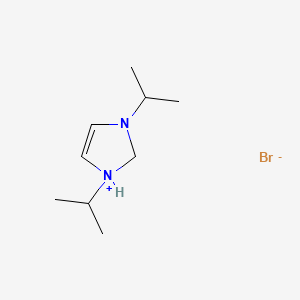
![1-(3-Propoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087228.png)
![[(E,1S,4S,5S)-4,5-dihydroxy-1-[(2S)-5-oxooxolan-2-yl]hex-2-enyl] (E)-2-methylbut-2-enoate](/img/structure/B14087229.png)
![2-[2-Bromo-6-nitro-4-(trifluoromethoxy)phenoxy]-1,3-difluoro-5-(trifluoromethyl)benzene](/img/structure/B14087231.png)
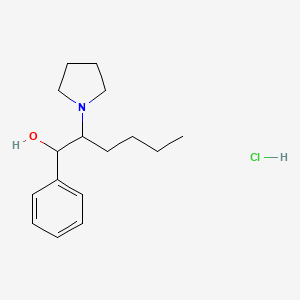
![1-(3,4-Dimethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087244.png)

![ethyl 3-[4-[1-[2-(2,3-dihydro-1H-isoindol-5-yl)ethyl]pyrrolidin-2-yl]phenyl]prop-2-enoate](/img/structure/B14087251.png)
